

NH₂-C₂-NH-Boc-d₄ structure and synthesis

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Compound of Interest

Compound Name: NH₂-C₂-NH-Boc-d₄

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An In-depth Technical Guide to the Structure and Synthesis of **NH₂-C₂-NH-Boc-d₄**

Introduction

NH₂-C₂-NH-Boc-d₄, also known as tert-butyl (2-aminoethyl-1,1,2,2-d₄)carbamate or PROTAC Linker 22-d₄, is a deuterated alkyl chain-based building block used extensively in chemical biology and drug discovery.^{[1][2][3]} Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a bifunctional linker.^{[1][2]} The incorporation of deuterium atoms provides a stable isotopic label, making it valuable for metabolic studies and as an internal standard in quantitative mass spectrometry.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of **NH₂-C₂-NH-Boc-d₄**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

NH₂-C₂-NH-Boc-d₄ is the deuterated isotopologue of tert-butyl (2-aminoethyl)carbamate (also known as N-Boc-ethylenediamine). The structure features a two-carbon (C₂) ethylenediamine backbone where four hydrogen atoms have been replaced by deuterium (d₄). One amine group is protected by a tert-butoxycarbonyl (Boc) group, while the other remains a free primary amine. This differential protection is crucial for its utility as a synthetic linker, allowing for sequential chemical modifications.

Systematic Name: tert-butyl (2-aminoethyl-1,1,2,2-d₄)carbamate Common Synonyms: PROTAC Linker 22-d₄, N-Boc-ethylenediamine-d₄ CAS Number: 509148-73-6

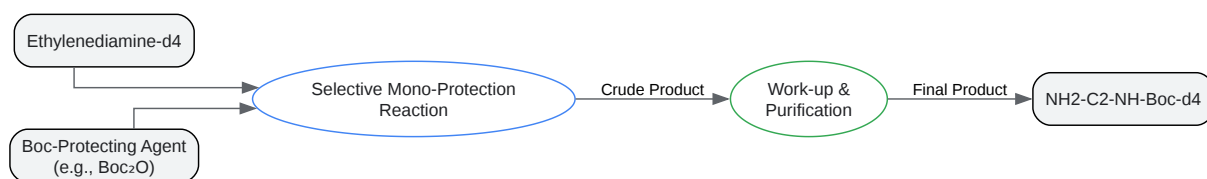
Below is a table summarizing the key properties of the molecule and its non-deuterated analogue.

Property	NH ₂ -C ₂ -NH-Boc-d ₄	NH ₂ -C ₂ -NH-Boc (Non-deuterated)
Molecular Formula	C ₇ H ₁₂ D ₄ N ₂ O ₂	C ₇ H ₁₆ N ₂ O ₂
Molecular Weight	164.24 g/mol	160.21 g/mol
Appearance	Colorless to light yellow oil	Colorless to yellow oil
Boiling Point	Not reported	72-80 °C at 0.1 mmHg
Density	Not reported	1.012 g/mL at 20 °C
SMILES	C(C(C)(C)OC(=O)NCCN)	O=C(OC(C)(C)C)NCCN

Synthesis of NH₂-C₂-NH-Boc-d₄

The synthesis of **NH₂-C₂-NH-Boc-d₄** relies on the selective mono-N-Boc protection of commercially available ethylenediamine-d₄. A significant challenge in this synthesis is preventing the formation of the di-Boc-protected byproduct. Several methods have been established for the non-deuterated analogue, which are directly applicable to the deuterated version by substituting ethylenediamine with its d₄ counterpart.

The general synthetic scheme is illustrated below.



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General workflow for the synthesis of **NH₂-C₂-NH-Boc-d₄**.

Synthesis Protocols

Three common protocols for the mono-Boc protection of ethylenediamine are detailed below. To synthesize the d4 version, ethylenediamine-1,1,2,2-d4 should be used as the starting material.

Protocol 1: Synthesis using Di-tert-butyl dicarbonate (Boc₂O) and MgO

This method utilizes magnesium oxide in a dioxane/water solvent system to facilitate selective mono-protection.

- Reagents and Materials:
 - Ethylenediamine-d4
 - Di-tert-butyl dicarbonate (Boc₂O)
 - Magnesium oxide (MgO)
 - Dioxane
 - Water
 - Diethyl ether
 - Argon or Nitrogen gas
- Procedure:
 - In a round-bottom flask under an inert argon atmosphere, prepare a mixture of ethylenediamine-d4 (10-12 equivalents), dioxane (5 volumes), water (2.5 volumes), and magnesium oxide (1.5 equivalents).
 - Stir the mixture vigorously at room temperature.
 - Prepare a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane (2.5 volumes).
 - Add the Boc₂O solution dropwise to the ethylenediamine-d4 mixture over approximately 20-30 minutes.

- Continue stirring the reaction mixture at room temperature for 16-24 hours.
- Upon completion, filter the reaction mixture through a pad of celite (e.g., Dicalit) to remove solids and concentrate the filtrate under reduced pressure.
- The resulting residue is triturated multiple times with hot diethyl ether. The ether fractions are combined.
- The combined ethereal solution is concentrated, and the resulting oil is purified by high-vacuum distillation to yield pure **NH₂-C₂-NH-Boc-d₄**.

Protocol 2: Synthesis using tert-Butyl Phenyl Carbonate

This procedure employs a less reactive Boc-donating reagent, which can improve selectivity for the mono-protected product.

- Reagents and Materials:
 - Ethylenediamine-d₄
 - tert-Butyl phenyl carbonate
 - Absolute Ethanol (EtOH)
 - Hydrochloric acid (HCl), 2M aqueous solution
 - Sodium hydroxide (NaOH), 2M aqueous solution
 - Dichloromethane (CH₂Cl₂)
 - Sodium sulfate (Na₂SO₄)
- Procedure:
 - Dissolve ethylenediamine-d₄ (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
 - Add tert-butyl phenyl carbonate (1 equivalent) to the solution.

- Heat the reaction mixture to a gentle reflux (oil bath temperature max. 80 °C) and maintain for 18 hours.
- Cool the mixture to room temperature and concentrate it using a rotary evaporator.
- Add water to the residue and adjust the pH to ~3 by carefully adding 2M HCl.
- Extract the aqueous solution with CH₂Cl₂ (3 times) to remove di-protected byproduct and unreacted starting material. Discard the organic layers.
- Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.
- Extract the basic aqueous phase with CH₂Cl₂ (5 times).
- Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a yellow oil.

Protocol 3: Synthesis using Boc₂O with pH Control

This method relies on protonating one amine group with HCl to favor mono-protection of the other.

- Reagents and Materials:
 - Ethylenediamine-d₄
 - Hydrochloric acid (HCl gas or concentrated solution)
 - Methanol (MeOH)
 - Di-tert-butyl dicarbonate (Boc₂O)
 - Sodium bicarbonate (NaHCO₃), saturated aqueous solution
 - Brine
 - Magnesium sulfate (MgSO₄)
- Procedure:

- In a flask, cool a solution of methanol to 0 °C. Add ethylenediamine-d4 (1.5 equivalents).
- Separately, prepare a solution of HCl in methanol (1 equivalent) and add it carefully to the ethylenediamine-d4 solution at 0 °C to form the monohydrochloride salt in situ.
- Prepare a solution of Boc₂O (1 equivalent) in methanol. Add this solution dropwise to the reaction mixture at room temperature and stir for 4-6 hours.
- Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
- Add water and saturated NaHCO₃ solution to the residue to neutralize the acid and basify the solution.
- Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 times).
- Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Quantitative Data Summary

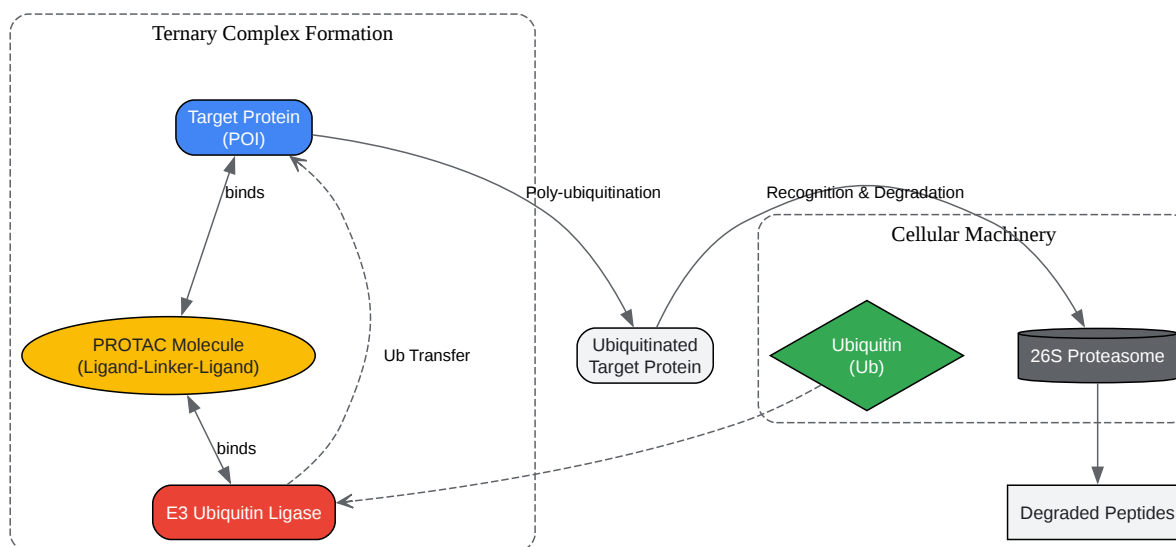
The following table summarizes reported yields for the synthesis of the non-deuterated N-Boc-ethylenediamine, which can be considered indicative for the deuterated analogue.

Method	Key Reagents	Reported Yield	Purity	Reference
Protocol 1	Boc ₂ O, MgO	Not specified, but a similar method gives high yields	Distilled product is high purity	
Protocol 2	tert-Butyl Phenyl Carbonate	51%	>95% after work-up	
Protocol 3	Boc ₂ O, HCl	87%	>98% after work-up	
Patent Method	Boc ₂ O, p-nitrophenol (2 steps)	82.3% (second step)	99.41% (GC)	

Application in PROTAC Technology

NH₂-C₂-NH-Boc-d₄ is a valuable linker precursor in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands—one binding to a target protein and one recruiting an E3 ubiquitin ligase—connected by a chemical linker. This ternary complex formation (Target Protein : PROTAC : E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The **NH₂-C₂-NH-Boc-d₄** linker allows for a modular synthesis. The free primary amine can be coupled to a carboxylic acid on an E3 ligase ligand (e.g., derivatives of Thalidomide or VHL ligands) via standard amide bond formation. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a new primary amine, which can then be coupled to the target protein ligand.



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Mechanism of action for a PROTAC molecule.

Conclusion

NH₂-C₂-NH-Boc-d₄ is a critical chemical tool for modern drug discovery, particularly in the development of PROTACs. Its deuterated nature provides advantages for analytical applications, while its bifunctional, selectively protected structure allows for controlled, stepwise synthesis of complex molecules. The synthetic protocols outlined in this guide offer researchers multiple effective routes to access this valuable compound, enabling further innovation in the field of targeted protein degradation.

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